molecular formula C10H8ClNO B1423746 3-Chloro-6-methoxyisoquinoline CAS No. 82117-20-2

3-Chloro-6-methoxyisoquinoline

Cat. No. B1423746
CAS RN: 82117-20-2
M. Wt: 193.63 g/mol
InChI Key: JVYQLLUOCTXIIY-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-methoxyisoquinoline is 1S/C10H8ClNO/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3 . This indicates that the molecule consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

3-Chloro-6-methoxyisoquinoline is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemosensory Applications : A study by Prodi et al. (2001) demonstrated that 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ ions over other tested metal ions via a significant increase in fluorescence. This compound may be useful for measuring Cd2+ concentrations in waste effluent streams and food products.

  • Synthesis and Structural Studies : Zhou Xin-rui (2005) described the synthesis of 6-Methoxyisoquinoline-5-Carbonitrile, a key intermediate in drug and dye production. The study detailed the multi-step synthesis process and the characterization of the compound using various techniques (Zhou Xin-rui, 2005).

  • Antimicrobial and Antioxidant Properties : Tabassum et al. (2014) synthesized a series of novel 2-chloroquinolin-3-yl ester derivatives, including a compound with a 2-chloro-6-methoxyquinoline moiety. These compounds exhibited antimicrobial activities against various bacterial and fungal species and showed ABTS radical-scavenging activity (Tabassum et al., 2014).

  • Melatonin Receptor Binding : Research by Faust et al. (2000) focused on the synthesis of melatonin analogues, including 2-methoxyisoindolo[2,1-a]indoles, to study the binding site of the melatonin receptor. These analogues displayed varying binding affinities and agonist/antagonist activities.

  • Cancer Research : A study by Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs) as anticancer drug candidates. They found that certain derivatives exhibited significant inhibitory activity against tumor cell lines, with one compound showing promising results in preclinical studies.

  • Fluorescence Properties in Cytotoxic Compounds : Kadrić et al. (2014) conducted a study on 3-hydroxyquinolin-4(1H)-one derivatives, focusing on their synthesis, cytotoxic activity against cancer cell lines, and fluorescence properties. This research contributes to the understanding of structure-activity relationships in cytotoxic compounds (Kadrić et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

properties

IUPAC Name

3-chloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-3-2-7-6-12-10(11)5-8(7)4-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYQLLUOCTXIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696033
Record name 3-Chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxyisoquinoline

CAS RN

82117-20-2
Record name 3-Chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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